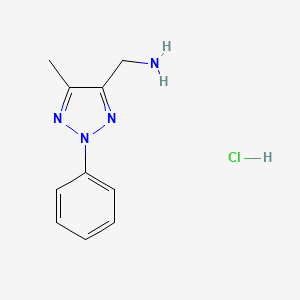

(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride

CAS No.: 105362-46-7

Cat. No.: VC4068309

Molecular Formula: C10H13ClN4

Molecular Weight: 224.69

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 105362-46-7 |

|---|---|

| Molecular Formula | C10H13ClN4 |

| Molecular Weight | 224.69 |

| IUPAC Name | (5-methyl-2-phenyltriazol-4-yl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C10H12N4.ClH/c1-8-10(7-11)13-14(12-8)9-5-3-2-4-6-9;/h2-6H,7,11H2,1H3;1H |

| Standard InChI Key | IUVQFDROKSMNLA-UHFFFAOYSA-N |

| SMILES | CC1=NN(N=C1CN)C2=CC=CC=C2.Cl |

| Canonical SMILES | CC1=NN(N=C1CN)C2=CC=CC=C2.Cl |

Introduction

Structural Features and Chemical Identity

Core Architecture

The compound’s scaffold consists of a 1,2,3-triazole ring, a five-membered heterocycle with three nitrogen atoms. Key substituents include:

-

Methyl group at position 5, enhancing steric bulk and influencing electronic properties.

-

Phenyl group at position 2, providing aromatic stacking potential.

-

Methanamine at position 4, protonated as a hydrochloride salt to improve solubility .

The hydrochloride salt form (Cl⁻ counterion) stabilizes the protonated amine, making the compound suitable for aqueous-based reactions.

Discrepancies in CAS Registry

Two distinct CAS numbers are reported:

-

105362-46-7 (VulcanChem)

-

1187928-66-0 (Parchem)

This inconsistency suggests potential variations in stereochemistry, salt forms, or synthetic pathways, underscoring the need for standardized characterization .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₃ClN₄ | |

| Molecular Weight | 224.69 g/mol | |

| CAS Numbers | 105362-46-7, 1187928-66-0 | |

| IUPAC Name | (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride |

Synthetic Routes and Methodological Challenges

Documented Analogous Syntheses

A closely related compound, (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol, is synthesized via:

-

Acetylation: React 4,5-dimethyl-2-phenyl-1,2,3-triazole-1-oxide with acetyl chloride and triethylamine in toluene .

-

Hydrolysis: Treat intermediates with sodium hydroxide and ethanol to yield the alcohol .

Conversion of the alcohol to methanamine would require additional steps, such as Mitsunobu reaction with phthalimide followed by hydrazine deprotection .

Analytical Characterization

Spectroscopic Techniques

-

¹H NMR: Expected signals include:

-

¹³C NMR: Peaks for triazole carbons (δ 140–160 ppm), phenyl carbons (δ 125–135 ppm), and methyl carbon (δ 20–25 ppm).

-

Mass Spectrometry: Molecular ion peak at m/z 224.69, with fragmentation patterns indicating loss of HCl (Δ m/z 36.46).

Challenges and Future Directions

Knowledge Gaps

-

Synthetic Reproducibility: Conflicting CAS numbers and undocumented steps hinder large-scale production.

-

Biological Data: No direct studies on efficacy or toxicity exist .

Recommended Studies

-

Structure-Activity Relationships (SAR): Modify substituents to optimize potency.

-

In Vivo Testing: Evaluate pharmacokinetics and safety in model organisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume